Antifungal agent 107

Oomycete fungicide discovery Greenhouse disease control efficacy OSBP inhibitor development

Antifungal agent 107 (compound b24) is a synthetic oxysterol-binding protein (OSBP) inhibitor belonging to the piperidinyl thiazole isoxazoline (PTI) fungicide class. The compound (CAS: 2684411-12-7; molecular formula: C₂₇H₂₃F₃N₄O₂S; molecular weight: 524.56) was designed as an oxathiapiprolin derivative in which the pyrazole moiety is replaced with an indole substituent, representing a structural departure from the parent PTI scaffold.

Molecular Formula C27H23F3N4O2S
Molecular Weight 524.6 g/mol
Cat. No. B15559843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 107
Molecular FormulaC27H23F3N4O2S
Molecular Weight524.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H23F3N4O2S/c28-18-5-3-6-19(29)26(18)24-12-21(32-36-24)22-15-37-27(31-22)16-8-10-33(11-9-16)25(35)14-34-13-20(30)17-4-1-2-7-23(17)34/h1-7,13,15-16,24H,8-12,14H2
InChIKeyXJUVNTFRBHKSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antifungal Agent 107 Procurement Guide: OSBP Inhibitor Profile and Research-Grade Specifications


Antifungal agent 107 (compound b24) is a synthetic oxysterol-binding protein (OSBP) inhibitor belonging to the piperidinyl thiazole isoxazoline (PTI) fungicide class [1]. The compound (CAS: 2684411-12-7; molecular formula: C₂₇H₂₃F₃N₄O₂S; molecular weight: 524.56) was designed as an oxathiapiprolin derivative in which the pyrazole moiety is replaced with an indole substituent, representing a structural departure from the parent PTI scaffold . As a research-use-only compound, it is supplied as a solid with ≥98% purity, stable at -20°C for three years as powder, and dissolves in DMSO for in vitro assays with established injection formulation protocols for in vivo studies . Antifungal agent 107 has demonstrated greenhouse-level efficacy against cucumber downy mildew (Pseudoperonospora cubensis) and potato late blight (Phytophthora infestans), positioning it as a lead candidate for oomycete disease control research and novel OSBP inhibitor development [1].

Why Antifungal Agent 107 Cannot Be Substituted with Oxathiapiprolin or Other PTI-Class OSBP Inhibitors


Within the piperidinyl thiazole isoxazoline (PTI) fungicide class, OSBP inhibitors exhibit substantial variation in disease control spectrum, potency against specific oomycete pathogens, and structure-activity relationship profiles depending on substituent modifications [1]. Oxathiapiprolin (OXA), the parent compound, demonstrates exceptional activity against a broad range of oomycetes, yet its pyrazole-containing scaffold imposes specific synthetic constraints and physicochemical properties that may limit certain research applications [2]. Antifungal agent 107 (compound b24) replaces the pyrazole group of OXA with an indole moiety, a modification that not only alters the compound's binding characteristics to the OSBP target but also confers differential activity profiles across pathogen species . Direct comparative greenhouse data demonstrate that b24 achieves disease control levels approaching those of OXA at equivalent ultra-low dosages, yet the structural divergence creates distinct research utility—including a potentially differentiated resistance profile and a unique synthetic pathway that may facilitate analog generation for structure-activity relationship studies [1]. Substituting b24 with generic oxathiapiprolin would eliminate access to this specific indole-modified pharmacophore and the resulting differentiated biological fingerprint.

Antifungal Agent 107: Quantitative Differentiation Evidence Against Comparator Compounds


Greenhouse Efficacy of Antifungal Agent 107 (b24) vs. Oxathiapiprolin Against Cucumber Downy Mildew

In a head-to-head greenhouse evaluation, compound b24 (Antifungal agent 107) demonstrated a control efficacy of 82% against cucumber downy mildew (Pseudoperonospora cubensis) at an application dosage of 0.069 mg/L [1]. Under identical experimental conditions, the parent compound oxathiapiprolin (OXA) achieved a control efficacy of 88% [1]. The 6-percentage-point difference in control efficacy indicates that the indole-for-pyrazole substitution preserves near-comparable in vivo antifungal activity while establishing b24 as a distinct chemical entity within the PTI class [1].

Oomycete fungicide discovery Greenhouse disease control efficacy OSBP inhibitor development

Superior Activity of Antifungal Agent 107 Against Potato Late Blight Relative to Other Indole Derivatives

Among a series of indole-containing oxathiapiprolin derivatives synthesized and evaluated in the source study, compound b24 exhibited superior activity against potato late blight (Phytophthora infestans) relative to other indole-modified analogs [1]. The study states that 'b24 had better activity against potato late blight than other indole derivatives,' establishing b24 as the optimized candidate within its specific analog series [2]. While the full numerical dataset for all analogs is not provided in the publicly available abstract, the explicit ranking of b24 as the top-performing indole derivative provides class-internal differentiation that guides compound selection for Phytophthora-focused research programs [1].

Phytophthora infestans control Structure-activity relationship (SAR) Indole-modified OSBP inhibitors

Mechanistic Differentiation: OSBP Inhibition via Indole-Modified Pharmacophore vs. Pyrazole-Containing PTI Compounds

Antifungal agent 107 (b24) retains OSBP as its molecular target, the same mechanism exploited by oxathiapiprolin (OXA) and other PTI-class fungicides [1]. However, the structural modification—replacement of the pyrazole moiety in OXA with an indole group in b24—introduces a distinct pharmacophore geometry that may alter binding kinetics, residence time, or susceptibility to target-site mutations . OSBP is a lipid transfer protein essential for oomycete membrane integrity and intracellular sterol trafficking; inhibition by PTI compounds disrupts these processes, leading to fungal cell death [2]. The indole modification in b24 provides a differentiated chemical scaffold for exploring OSBP inhibition while maintaining target engagement, a feature relevant for resistance management studies and for research programs seeking to diversify their OSBP inhibitor chemical portfolio beyond the pyrazole-containing PTI archetype [1].

Oxysterol-binding protein inhibition Pharmacophore modification Target engagement

Ultra-Low Dosage Efficacy Profile of Antifungal Agent 107 in Greenhouse Settings

Antifungal agent 107 (b24) achieves effective disease control (82% against cucumber downy mildew) at an application dosage of 0.069 mg/L under greenhouse conditions [1]. This ultra-low dosage requirement is characteristic of high-potency PTI-class OSBP inhibitors, with oxathiapiprolin exhibiting MIC values as low as 0.00125 μg/mL against Phytophthora capsici in vitro [2]. While direct MIC or EC₅₀ comparisons between b24 and OXA are not available in the public literature, the demonstrated efficacy at 0.069 mg/L (equivalent to 69 μg/L) positions b24 within the high-potency tier of oomycete-active compounds and establishes a baseline dosage benchmark for future comparative studies against alternative OSBP inhibitors [1].

Ultra-low dosage fungicide Application rate optimization Greenhouse fungicide screening

Antifungal Agent 107: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Lead Compound for Novel OSBP Inhibitor Development Programs

Antifungal agent 107 (b24) serves as an optimized lead candidate within the indole-substituted oxathiapiprolin derivative series. Based on evidence that b24 exhibits 82% greenhouse control efficacy against cucumber downy mildew at 0.069 mg/L—approaching oxathiapiprolin's 88% efficacy [1]—and demonstrates superior activity against potato late blight relative to other indole analogs [2], the compound provides a validated starting point for further medicinal chemistry optimization. Research programs focused on developing next-generation OSBP inhibitors with differentiated resistance profiles or improved physicochemical properties can utilize b24 as a benchmark reference compound or as a scaffold for additional derivatization [1].

Oomycete Disease Control Research in Greenhouse and Controlled-Environment Agriculture

The compound's demonstrated efficacy at 0.069 mg/L against cucumber downy mildew in greenhouse trials [1] supports its use as a research tool for controlled-environment oomycete disease management studies. Researchers investigating Pseudoperonospora cubensis (cucurbit downy mildew) or Phytophthora infestans (potato/tomato late blight) biology, epidemiology, or integrated disease management strategies can employ b24 as an experimental positive control or as a reference OSBP inhibitor. The availability of established injection formulation protocols (e.g., DMSO:Tween 80:Saline or DMSO:PEG300:Tween 80:Saline) facilitates both in vitro and in vivo experimental design .

Structure-Activity Relationship (SAR) Studies on PTI-Class OSBP Inhibitors

The indole-for-pyrazole substitution that distinguishes b24 from oxathiapiprolin [1] makes the compound valuable for comparative SAR investigations within the PTI fungicide class. Researchers exploring how heterocyclic replacements (indole vs. pyrazole) influence OSBP binding affinity, target engagement kinetics, species-specific activity spectra, or physicochemical properties such as solubility and metabolic stability can utilize b24 as a key comparator. The documented efficacy data against two major oomycete pathogens (cucumber downy mildew and potato late blight) provides a biological readout baseline for evaluating structure-driven performance differences [1].

Resistance Mechanism and Cross-Resistance Profiling Studies

Given the structural divergence between b24 (indole-substituted) and commercial pyrazole-containing PTI fungicides such as oxathiapiprolin [1], the compound offers utility in resistance research. Studies investigating whether OSBP point mutations that confer resistance to oxathiapiprolin also affect sensitivity to indole-modified PTI analogs can incorporate b24 as a test compound to evaluate cross-resistance patterns. This application is particularly relevant for proactive resistance management research, where understanding the resistance spectra of structurally distinct OSBP inhibitors informs fungicide rotation and mixture strategies [1].

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